molecular formula C8H17NO B1203107 2-Ethylhexanamide CAS No. 4164-92-5

2-Ethylhexanamide

Cat. No. B1203107
CAS RN: 4164-92-5
M. Wt: 143.23 g/mol
InChI Key: GMORVOQOIHISPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : 101-104°C .

Scientific Research Applications

  • Materials Science Precursors : 2-Ethylhexanoates, related to 2-Ethylhexanamide, are used as metal-organic precursors in materials science. They are also utilized as catalysts for ring-opening polymerizations and in the painting industry for their properties as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Medical Applications : In a study from 1953, 2-Ethylhexanol, related to 2-Ethylhexanamide, was explored for its use in treating acute pulmonary edema (Reich, Rosenberg, & Metz, 1953).

  • Sensory Irritation Indicator : A study demonstrated that 2-Ethylhexanol could be used to evaluate sensory irritation, where eye blink rates were used as an indicator during exposure to this compound (Kiesswetter et al., 2005).

  • Sustainability in Chemical Processes : Research on the catalytic production of higher alcohols from ethanol, including 2-Ethyl-1-hexanol, emphasizes the use of sustainability metrics in chemical processes. This study helps to align chemical research with long-term societal goals (Patel et al., 2015).

  • Quantitative Analysis in Production : 2-Ethylhexan-1-ol, a variant of 2-Ethylhexanamide, is studied for its quantitative analysis in the production of ground calcium carbonate (GCC) (Oh, 2017).

  • Volatile Organic Compound in Indoor Air : 2-Ethylhexanol is identified as a VOC that contributes to the deterioration of indoor air quality, with implications in environmental pollution studies (Nalli et al., 2006).

  • Oncogenicity Testing : The compound has been tested for oncogenic potential in rats and mice, offering insights into its safety and potential health risks (Astill et al., 1996).

  • Esterification Processes : Its use in the esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide has been explored, showing its relevance in green chemistry (Ghaziaskar, Daneshfar, & Calvo, 2006).

  • Chemical Analysis and Environmental Impact : The compound's physicochemical properties and potential as a Cu(II) extractant have been analyzed, relevant to its application in chemical and environmental fields (Radushev, Batueva, & Gusev, 2006).

  • Alternative to PEG in Pharmaceuticals : Research on Poly(2-oxazoline)s (POx), as a potential replacement for Poly(ethylene glycol) (PEG) in pharmaceuticals, includes poly(2-ethyl-2-oxazoline)s, which is relevant to the study of 2-Ethylhexanamide (Grube et al., 2018).

Safety And Hazards

  • Hazard Statements : May cause skin and eye irritation. Harmful if ingested (H302) .
  • Safety Data Sheet : Detailed safety information can be found in the MSDS.

properties

IUPAC Name

2-ethylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMORVOQOIHISPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316328
Record name 2-Ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexanamide

CAS RN

4164-92-5
Record name 2-Ethylhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4164-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylbutylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexanamide
Reactant of Route 2
Reactant of Route 2
2-Ethylhexanamide
Reactant of Route 3
Reactant of Route 3
2-Ethylhexanamide
Reactant of Route 4
Reactant of Route 4
2-Ethylhexanamide
Reactant of Route 5
Reactant of Route 5
2-Ethylhexanamide
Reactant of Route 6
Reactant of Route 6
2-Ethylhexanamide

Citations

For This Compound
105
Citations
V Kumar, S Mondal, A Mallavarapu, SM Ali… - …, 2017 - Wiley Online Library
… A new amide based extractants namely N,N-Dihexyl-2-ethylhexanamide (DH2EHA) has … We synthesized a new branched diamide named N,N-Dihexyl-2-ethylhexanamide (DH2EHA…
MM Kopecni, RJ Laub, DM Petkovic… - The Journal of Physical …, 1982 - ACS Publications
Notional stability constants Kx for an NJV-disubstituted amide donor with chloroform additive («-hexane and n-hexadecane solvents) are deduced from novel methods utilizing dielectric …
Number of citations: 6 pubs.acs.org
R Nomura, J Tabei, S Nishiura, T Masuda - Macromolecules, 2003 - ACS Publications
… Analyzing the intrinsic viscosity of a polymer, (±)-poly(N-propargyl-2-ethylhexanamide), on the basis of the wormlike touched-bead model theory, showed a large helix pitch per …
Number of citations: 70 pubs.acs.org
T Yaita, S Suzuki, H Narita, S Tachimori, K Takai… - … AND FACILITIES FOR … - Citeseer
… The ligands used in this study were TBP, and the following amides: N, N-dihexyl-2-ethylhexanamide (DH2EHA), N, N-dihexyl-3-ethylhexanamide (DH3EHA), N, N-dihexyloctanamide (…
Number of citations: 4 citeseerx.ist.psu.edu
GM Casparini, G Grossi - Separation Science and Technology, 1980 - Taylor & Francis
… Equilibrium isotherm of uranium(V1) extraction by 1 N,N-dibutyl 2-ethylhexanamide in … of uranium from thorium with N,N-dibutyl 2-ethylhexanamide in mesitylene (stripping section). …
Number of citations: 149 www.tandfonline.com
PN Pathak, R Veeraraghavan, PB Ruikar… - Radiochimica …, 1999 - degruyter.com
… (DHOA), dihexyldecanamide (DHDA), di-2-ethylhexylbutyramide (D2EHBA), dioctylisobutyramide (DOIBA), dioctyl-2-ethylhexanamide (D02EHA), diisobutyI-2-ethylhexanamide (…
Number of citations: 37 www.degruyter.com
G Ligthart, H Ohkawa, RP Sijbesma… - The Journal of Organic …, 2006 - ACS Publications
… with 1 equiv of 2-ethylhexanamide was examined (Table 3). … of K 2 CO 3 , 1.0 equiv of 2-ethylhexanamide, and 1.0 mL of solvent. b … d A total of 0.9 equiv of 2-ethylhexanamide was used. …
Number of citations: 63 pubs.acs.org
A Paquet, O Diat, L Berthon, P Guilbaud - Journal of Molecular Liquids, 2019 - Elsevier
… Two monoamides, DEHBA (N,N‑di‑2‑ethylhexyl‑butyramide) and MOEHA (N,N‑methyl, octyl‑2‑ethylhexanamide), were investigated to evaluate the effect of their structure on the …
Number of citations: 31 www.sciencedirect.com
T Prathibha, B Robert Selvan… - Journal of Radioanalytical …, 2019 - Springer
… Long chain monoamide extractants, N,N-di-decyloctanamide(DDOA), N,N-di-hexyldecanamide(DHDA), N,N-di-2-ethylhexyloctanamide(D2EHOA) and N,N-dihexyl-2-ethylhexanamide(…
Number of citations: 6 link.springer.com
JJ Huang, JL Rideout, GE Martin - Nucleosides, Nucleotides & …, 1995 - Taylor & Francis
… (The presence of the chiral center at the 2ethylhexanamide group did not, in a practical sense, create additional diastereomers.) To determine their structures, COSY and HMQC (proton-…
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.